REACTION_SMILES
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[C:13](=[O:14])([O-:15])[OH:16].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[Na+:17].[O:1]=[c:2]1[n:3]([OH:12])[n:4][n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2.[OH2:28].[c:18]1([S:24](=[O:25])(=[O:26])[Cl:27])[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[O:1]=[c:2]1[n:3]([O:12][S:24]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)(=[O:25])=[O:26])[n:4][n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c2ccccc2nnn1O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=c1c2ccccc2nnn1OS(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |